4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C26H29NO5 and a molecular weight of 435525 This compound is notable for its unique structure, which includes an allyloxybenzoyl group, a hydroxy group, an isopropoxypropyl group, and a phenyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the various substituents. The process often starts with the preparation of the pyrrolone core, followed by the sequential addition of the allyloxybenzoyl, hydroxy, isopropoxypropyl, and phenyl groups. Common reagents used in these reactions include allyl bromide, benzoyl chloride, and isopropyl alcohol, among others. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography and recrystallization. The use of automated reactors and continuous flow systems could also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C26H29NO5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-phenyl-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29NO5/c1-4-16-32-21-13-11-20(12-14-21)24(28)22-23(19-9-6-5-7-10-19)27(26(30)25(22)29)15-8-17-31-18(2)3/h4-7,9-14,18,23,28H,1,8,15-17H2,2-3H3/b24-22+ |
InChI Key |
LSLHMCKJCKKAST-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)OCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)OCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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